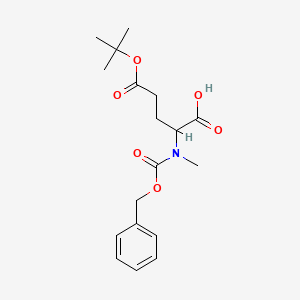
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C16H24N2O2S. This compound is characterized by its unique structure, which includes a benzenesulfonohydrazide core substituted with trimethyl groups and a methylcyclohexylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the following steps:
Formation of Benzenesulfonohydrazide Core: The initial step involves the reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonohydrazide.
Substitution with Trimethyl Groups: The benzenesulfonohydrazide is then subjected to Friedel-Crafts alkylation using trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the trimethyl groups at the 2, 4, and 6 positions of the benzene ring.
Cyclohexylidene Substitution: Finally, the compound is reacted with 4-methylcyclohexanone under acidic conditions to form the cyclohexylidene moiety, completing the synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of benzenesulfonyl chloride, hydrazine hydrate, trimethylchlorosilane, and 4-methylcyclohexanone.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to sulfonamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonohydrazides.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonohydrazide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The trimethyl and cyclohexylidene groups enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the cyclohexylidene moiety, resulting in different chemical properties and applications.
N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide: Lacks the trimethyl groups, affecting its reactivity and binding characteristics.
Uniqueness
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is unique due to the combination of its trimethyl and cyclohexylidene substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXHMVMJGKTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)

![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)


![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)

